2-Cyclopropylpyrimidine-5-carbonitrile

Description

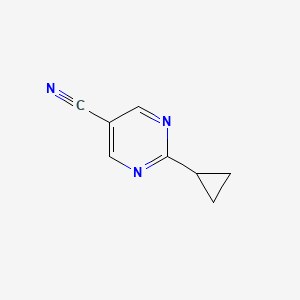

Structure

2D Structure

Properties

IUPAC Name |

2-cyclopropylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-3-6-4-10-8(11-5-6)7-1-2-7/h4-5,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJCCDZHBXLXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Synthesis via Guanidine and Malononitrile with Cyclopropanecarbaldehyde

A prominent approach to synthesize 2-substituted pyrimidine-5-carbonitriles, including the cyclopropyl derivative, is the multicomponent condensation reaction involving:

- Guanidine hydrochloride or guanidine carbonate

- Malononitrile

- Cyclopropanecarbaldehyde (as the aldehyde source for the cyclopropyl substituent)

This method adapts the classical synthesis of 2,4-diaminopyrimidine-5-carbonitriles, traditionally performed with aromatic aldehydes, to non-aromatic aldehydes such as cyclopropanecarbaldehyde.

- Reaction typically conducted under conventional heating rather than microwave irradiation, as microwave methods showed limited success in this context.

- Guanidine carbonate is preferred for better yields.

- The reaction affords the pyrimidine-5-carbonitrile core bearing the cyclopropyl substituent in moderate yields (26–67%).

- Subsequent purification is often achieved by recrystallization from ethanol.

$$

\text{Guanidine carbonate} + \text{Malononitrile} + \text{Cyclopropanecarbaldehyde} \xrightarrow{\text{Heating}} \text{2-Cyclopropylpyrimidine-5-carbonitrile derivative}

$$

This method was reported in a study focusing on analogues designed for antimalarial activity, where the cyclopropyl substituent was introduced at the 6-position of the pyrimidine ring, but the synthetic principle applies similarly for the 2-position substitution in related compounds.

Single-Pot Biginelli-Type Reaction for Pyrimidine-5-Carbonitriles

Another synthetic route involves a single-pot reaction combining:

- An aldehyde (e.g., cyclopropanecarbaldehyde)

- Ethyl cyanoacetate

- Guanidine or thiourea derivatives

in the presence of a base such as potassium carbonate. This method is akin to a Biginelli reaction and allows the direct formation of pyrimidine-5-carbonitrile derivatives.

- One-pot synthesis reduces purification steps.

- Use of anhydrous potassium carbonate facilitates the reaction.

- Suitable for synthesizing pyrimidine derivatives bearing various substituents, including cyclopropyl groups.

This approach was reported for synthesizing related pyrimidine-5-carbonitriles with diverse substituents and shows potential applicability for this compound.

Solvent-Free Fusion Method for Pyrimidine Derivatives

A greener synthetic approach involves solvent-free fusion of:

- 2-(methoxy(4-methoxyphenyl)methylene)malononitrile

- Cyanamide

at elevated temperatures (~200 °C) to form pyrimidine-5-carbonitrile derivatives.

- This method provides high yields with facile product isolation.

- The fusion technique can be adapted for synthesizing various pyrimidine derivatives, potentially including cyclopropyl-substituted analogues by using appropriate starting materials.

- The process is environmentally friendly due to the absence of solvents and mild conditions.

Though this method was demonstrated mainly for aromatic substituents, its principles may be applied to cyclopropyl-substituted pyrimidines with suitable precursors.

Patent-Disclosed Synthetic Route for 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile

A patent (WO2021259815A1) describes a manufacturing process involving:

- The preparation of 4-chloro-2-cyclopropylpyrimidine-5-carbonitrile as an intermediate.

- This intermediate can be further elaborated into amidopyrimidone derivatives.

Though detailed stepwise conditions are proprietary, the patent confirms the feasibility of introducing the cyclopropyl group at the 2-position of pyrimidine-5-carbonitrile, often via halogenated intermediates that allow subsequent functionalization.

Summary Table of Preparation Methods

Research Findings and Considerations

- The multicomponent condensation approach (Method 1) is the most commonly reported and reliable for obtaining this compound derivatives.

- Microwave-assisted synthesis attempts have generally been less successful for non-aromatic aldehydes like cyclopropanecarbaldehyde.

- Reduction steps to aldehydes and subsequent reductive amination allow structural diversification but require careful purification due to similar Rf values of intermediates.

- Solvent-free fusion methods offer greener alternatives but may require adaptation for cyclopropyl substituents.

- Patent literature suggests the use of halogenated intermediates to facilitate cyclopropyl introduction and further derivatization.

- Purification is typically achieved by recrystallization, and spectral data (NMR, MS) confirm the structure and purity of the final compounds.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylpyrimidine-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted pyrimidines.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-Cyclopropylpyrimidine-5-carbonitrile and its derivatives exhibit significant potential as anticancer agents. They have been identified as inhibitors of key enzymes involved in cancer progression, particularly tyrosine kinases associated with the epidermal growth factor receptor (EGFR). In vitro studies have demonstrated that certain derivatives show cytotoxic effects against various human tumor cell lines, including:

- Colorectal carcinoma (HCT-116)

- Hepatocellular carcinoma (HepG-2)

- Breast cancer (MCF-7)

- Non-small cell lung cancer (A549)

For example, one study found that a derivative of this compound exhibited an IC value of 0.09 μM against wild-type EGFR and 4.03 μM against the mutant EGFR T790M, indicating potent inhibitory activity .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agricultural sciences. Its derivatives are being explored for herbicidal activities due to their structural similarities with known herbicides. For instance, some compounds have shown auxin-like properties that could be leveraged for weed control.

Synthetic Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions: The reaction of appropriate precursors under controlled conditions.

- Nucleophilic Substitution: Utilizing reagents such as sodium cyanide in the presence of suitable solvents at elevated temperatures.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and application purposes .

Mechanism of Action

The mechanism by which 2-Cyclopropylpyrimidine-5-carbonitrile exerts its effects involves the interaction with specific molecular targets and pathways. For example, in the context of anticancer activity, the compound may act as an ATP mimetic, inhibiting the activity of tyrosine kinases such as EGFR (epidermal growth factor receptor). This inhibition disrupts the signaling pathways that promote cancer cell growth and survival.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- The cyclopropyl group in this compound introduces steric hindrance and electronic effects distinct from bulkier substituents like the methylpropyl group in ’s compound.

- The nitrile group at C5 is conserved across analogs, suggesting its role as a critical electrophilic site for further functionalization.

Physicochemical Properties

Table 3: Physical and Spectral Data

Key Observations:

- The hydrogen-bonded dimers in ’s compound may enhance crystallinity and stability, whereas the cyclopropyl analog’s steric effects could limit intermolecular interactions.

Pharmacological Potential

- This compound ’s pharmacological profile is underexplored in the provided evidence, though its rigidity aligns with trends in kinase inhibitor design (inferred from cyclopropane’s role in drug discovery) .

Biological Activity

2-Cyclopropylpyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as an anticancer agent. This compound is characterized by a pyrimidine ring with a cyclopropyl group at the 2-position and a cyano group at the 5-position. Its molecular formula is with a molecular weight of approximately 160.18 g/mol. The biological activity of this compound primarily revolves around its interactions with key enzymes and receptors involved in cancer progression.

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) , a vital protein implicated in various cancers. The compound functions as an ATP-mimicking tyrosine kinase inhibitor , which allows it to bind to the ATP-binding site of EGFR, thereby inhibiting its activity. This inhibition leads to a cascade of effects on downstream signaling pathways, notably the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.

Research has demonstrated that this compound exhibits moderate antiproliferative activity against several human tumor cell lines, including:

- Colorectal carcinoma (HCT-116)

- Hepatocellular carcinoma (HepG-2)

- Breast cancer (MCF-7)

- Non-small cell lung cancer (A549)

These findings indicate its potential as an effective anticancer agent.

Pharmacokinetics

Pharmacokinetic studies using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis have suggested favorable drug-likeness properties for this compound. The compound is rapidly absorbed and demonstrates significant binding affinity to its target enzymes, which may enhance its therapeutic efficacy.

Case Studies

Several case studies have explored the efficacy of this compound in vitro:

- Study on Colorectal Cancer : In vitro assays indicated that this compound significantly reduced cell viability in HCT-116 cells with an IC50 value comparable to established EGFR inhibitors like erlotinib.

- Breast Cancer Research : MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent reduction in proliferation, highlighting its potential as a therapeutic agent for hormone-responsive cancers.

- Lung Cancer Evaluation : A study focusing on A549 cells demonstrated that treatment with this compound led to apoptosis through the activation of caspase pathways, providing insights into its mechanism of action beyond mere proliferation inhibition.

Comparative Biological Activity

The following table summarizes the biological activity of this compound against various cancer cell lines compared to other known EGFR inhibitors:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT-116 | ~10 | EGFR Inhibition |

| Erlotinib | HCT-116 | ~15 | EGFR Inhibition |

| Gefitinib | A549 | ~20 | EGFR Inhibition |

| Lapatinib | MCF-7 | ~25 | EGFR/HER2 Inhibition |

Q & A

What are the optimal conditions for the multi-component synthesis of 2-Cyclopropylpyrimidine-5-carbonitrile derivatives to maximize yield and purity?

Methodological Answer:

Multi-component cyclocondensation reactions (e.g., using aldehydes, thiourea, and malononitrile) require careful optimization of solvent polarity, temperature, and catalyst selection. For example, DMF is effective for stabilizing intermediates due to its high polarity and ability to solubilize organic/inorganic species . Reaction time should be monitored via TLC to prevent over-alkylation, which can lead to byproducts. Post-reaction quenching with cold water and recrystallization (e.g., using ethanol) enhances purity . Adjusting molar ratios of reactants (e.g., 1:1:1 for aldehyde, thiourea, and malononitrile) minimizes unreacted starting materials .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR/XRD) when characterizing this compound analogs?

Methodological Answer:

Contradictions in NMR data, such as unexpected proton splitting or shifts, may arise from tautomerism or dynamic equilibria. Variable-temperature NMR experiments can identify tautomeric forms by observing signal coalescence at elevated temperatures . For XRD, ensure high-resolution data collection (e.g., using Cu-Kα radiation) and validate hydrogen bonding patterns against computational models (e.g., DFT). Cross-referencing with IR spectroscopy (e.g., C≡N stretches at ~2200 cm⁻¹) confirms functional group integrity .

What methodological approaches are recommended for establishing structure-activity relationships (SAR) in this compound-based compounds?

Methodological Answer:

Systematic SAR studies involve:

- Substituent Variation: Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the pyrimidine or cyclopropyl positions to assess electronic effects on bioactivity .

- Bioassays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. IC₅₀ values correlate substituent effects with inhibitory potency.

- Computational Docking: Use tools like AutoDock to predict binding modes, prioritizing modifications that enhance hydrophobic interactions (e.g., extended alkyl chains) .

What strategies can mitigate byproduct formation during the alkylation of 2-mercaptopyrimidine intermediates in the synthesis of target carbonitriles?

Methodological Answer:

Byproducts often arise from over-alkylation or oxidation. Mitigation strategies include:

- Controlled Stoichiometry: Use a 10% excess of alkylating agent (e.g., 1-bromo-2-methoxyethane) to avoid di-alkylation .

- Inert Atmosphere: Conduct reactions under nitrogen to prevent disulfide formation from thiol oxidation.

- Phase-Transfer Catalysis: Employ tetrabutylammonium bromide to enhance reaction efficiency in biphasic systems, reducing side reactions .

How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME calculate logP values to optimize lipophilicity (target range: 2–3 for blood-brain barrier penetration).

- Metabolic Stability: Simulate cytochrome P450 interactions using StarDrop to identify metabolically labile sites (e.g., cyclopropyl ring). Introduce fluorination to block oxidation .

- Solubility Enhancement: DFT-based electrostatic potential maps identify polar regions for sulfone or amide substitutions to improve aqueous solubility .

What experimental controls are critical when evaluating the biological activity of this compound analogs in cell-based assays?

Methodological Answer:

- Negative Controls: Include untreated cells and vehicle-only (e.g., DMSO) groups to account for solvent toxicity.

- Positive Controls: Use established inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity.

- Dose-Response Curves: Test compounds across 6–8 concentrations (e.g., 1 nM–100 µM) to calculate accurate EC₅₀/IC₅₀ values. Normalize data to internal controls (e.g., β-actin in Western blots) .

How can reaction thermodynamics versus kinetics be balanced to favor the selective formation of this compound over regioisomers?

Methodological Answer:

- Thermodynamic Control: Higher temperatures (e.g., 80°C) favor the most stable product (e.g., para-substituted pyrimidines) by overcoming activation barriers.

- Kinetic Control: Lower temperatures (e.g., 0°C) and bulky bases (e.g., LDA) promote faster-forming intermediates (e.g., ortho-substituted products). Monitor via HPLC to identify dominant pathways .

What analytical techniques are most reliable for quantifying trace impurities in this compound batches?

Methodological Answer:

- HPLC-MS: Use C18 columns with 0.1% formic acid in acetonitrile/water gradients. MS detection identifies impurities via molecular ion peaks .

- NMR Relaxation Measurements: ¹³C T₁ relaxation times differentiate low-concentration impurities from main product signals.

- Elemental Analysis: Confirm purity (>98%) by matching experimental C/H/N ratios to theoretical values .

How do steric and electronic effects of the cyclopropyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The cyclopropyl group’s rigidity hinders Suzuki-Miyaura coupling at adjacent positions. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Electronic Effects: The electron-withdrawing nitrile and pyrimidine ring activate the C-5 position for nucleophilic aromatic substitution. Meta-directing effects guide regioselectivity .

What safety protocols are essential when handling this compound derivatives in high-throughput screening?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods for weighing and dispensing to avoid inhalation of fine particles.

- Waste Disposal: Neutralize cyanide-containing byproducts with 10% NaOH before disposal in designated hazardous waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.